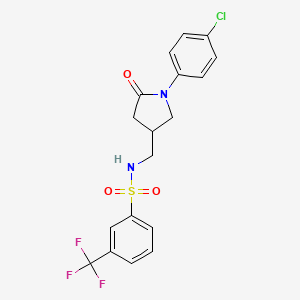
2-(Benzyloxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)aniline is an organic compound that is part of the Acros Organics product portfolio . It is used in various laboratory applications .
Synthesis Analysis
The synthesis of anilines, including 2-(Benzyloxy)aniline, involves several methods and applications. The process includes both classical and modern approaches, with reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A specific synthesis method involves the reaction of 4-benzyloxy aniline with chloroacyl chlorides .Molecular Structure Analysis
The molecular formula of 2-(Benzyloxy)aniline is C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Physical And Chemical Properties Analysis
2-(Benzyloxy)aniline has a molecular weight of 199.248 . It has a density of 1.1±0.1 g/cm3, a boiling point of 345.8±17.0 °C at 760 mmHg, and a melting point of 35-39 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Fixation of CO2
2-(Benzyloxy)aniline hydrochloride is utilized in the chemical fixation of CO2, presenting a novel avenue for the synthesis of functionalized azole compounds. This application is significant due to its economic, non-toxic, abundant, renewable, and environmentally friendly approach to accessing value-added chemicals. Cyclization of aniline derivatives with CO2 to produce functionalized azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones, is a straightforward protocol offering an attractive synthetic strategy for the production of important natural and biologically active azole derivatives (E. Vessally et al., 2017).
Genotoxic Activities
Research into the genotoxic activities of aniline and its metabolites, including its hydrochloride form, has been conducted to understand its carcinogenic potential in rats. Although most validated studies did not indicate a potential of aniline to induce gene mutations, its complex genotoxic profile requires further investigation to fully understand its role in the development of spleen tumors in rats (E. Bomhard & B. Herbold, 2005).
Synthetic Procedures
2-(Benzyloxy)aniline hydrochloride plays a role in synthetic procedures, particularly in the synthesis of novel substituted compounds. For example, the reaction of chloral with substituted anilines can form respective compounds that, upon further reaction, yield a variety of biologically relevant products. This highlights its importance in synthetic organic chemistry and its potential for creating compounds with therapeutic applications (R. Issac & J. Tierney, 1996).
Safety and Hazards
Direcciones Futuras
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, could be a future direction for 2-(Benzyloxy)aniline. The recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs could provide new opportunities .
Propiedades
IUPAC Name |
2-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9H,10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYDAPAXHMCVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide](/img/structure/B2611955.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea](/img/structure/B2611958.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)
![N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611962.png)
![N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide](/img/structure/B2611963.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2611966.png)
![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)

![N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide](/img/structure/B2611973.png)